N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide
CAS No.: 1351589-31-5
Cat. No.: VC4229510
Molecular Formula: C22H24N2O3
Molecular Weight: 364.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351589-31-5 |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.445 |
| IUPAC Name | N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C22H24N2O3/c1-26-20-10-9-18(15-21(20)27-2)22(25)23-12-5-6-13-24-14-11-17-7-3-4-8-19(17)16-24/h3-4,7-10,15H,11-14,16H2,1-2H3,(H,23,25) |
| Standard InChI Key | PEDXYEIZFXUDGL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2)OC |
Introduction
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide is a complex organic compound that combines a benzamide core with a 3,4-dihydroisoquinoline moiety linked by a but-2-yn-1-yl group. This compound belongs to the class of benzamides, which are known for their diverse pharmacological activities. The presence of a 3,4-dimethoxybenzamide moiety further enhances its potential biological relevance.
Synthesis Methods
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. These may include the reaction of substituted benzamides with isoquinoline derivatives, followed by modifications to introduce the but-2-yn-1-yl linkage. Specific synthesis routes can vary based on desired yield and purity.
Biological Activities and Applications
Benzamides, including derivatives like N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide, are of interest in medicinal chemistry due to their potential pharmacological activities. The incorporation of a 3,4-dihydroisoquinoline moiety, known for its presence in various natural products and pharmaceuticals, enhances the compound's potential for biological applications.
Spectroscopic Analysis
Characterization of benzamide derivatives often involves spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR. These methods help confirm the structure and identify characteristic amide bonds, which are crucial for understanding the compound's properties and interactions.
Crystallographic Studies
Crystallographic studies on benzamide derivatives reveal supramolecular structures stabilized by hydrogen bonds and other intermolecular interactions. While specific data for N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide is not available, similar compounds exhibit complex crystal structures that influence their physical and chemical properties.
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